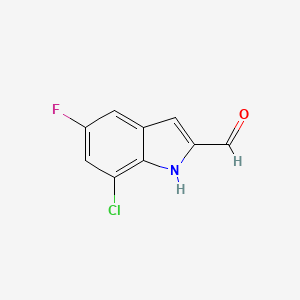

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde

Descripción

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is a halogenated indole derivative featuring a carbaldehyde group at position 2, chlorine at position 7, and fluorine at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of halogens, which influence reactivity and binding interactions.

Propiedades

IUPAC Name |

7-chloro-5-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBKWDVXVAPNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific introduction of chloro and fluoro groups can be achieved through halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and Selectfluor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H8ClF

- Molecular Weight : 213.68 g/mol

- CAS Number : 1781033-90-6

The compound belongs to the indole family, which is known for its diverse biological activities. The presence of halogen atoms significantly influences its interaction with biological targets, making it a promising candidate for drug development.

Medicinal Chemistry

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde serves as a valuable building block for synthesizing more complex indole derivatives. These derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

Anticancer Activity :

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |

| HCT116 (Colon Cancer) | TBD | Microtubule destabilization |

| PC-3M (Prostate Cancer) | TBD | Disruption of cytoskeletal dynamics |

The mechanisms through which this compound exerts its biological effects include apoptosis induction, inhibition of cell migration, and cell cycle arrest.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promise as an antimicrobial agent. It has been evaluated for activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study : A study highlighted that derivatives of this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA strains without showing cytotoxic effects on human cell lines .

Industrial Applications

Beyond its medicinal applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : The compound is used in synthesizing dyes due to its vibrant color properties.

- Chemical Synthesis : It serves as a precursor in the synthesis of other complex organic compounds used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and functional groups. The chloro and fluoro substituents can enhance binding affinity and specificity to target proteins or enzymes . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde and selected analogs:

Key Observations :

- Functional Group Impact : The carbaldehyde group at position 2 distinguishes it from carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which exhibit higher polarity and acidity, limiting their membrane permeability .

- Hybrid Structures : Compounds like 77 demonstrate that substituting position 3 with heterocycles (imidazole) can confer bioactivity, whereas the target compound’s aldehyde group offers orthogonal reactivity for further derivatization .

Physicochemical Properties

- The target compound’s Cl/F substitution may lower melting points due to reduced crystallinity.

- Solubility : Aldehydes are typically less polar than carboxylic acids, suggesting better organic solvent solubility (e.g., DCM, THF) for the target compound compared to 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Actividad Biológica

Overview

7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is a member of the indole family, known for its diverse biological activities. The compound's structure includes a chloro and a fluoro substituent, which enhance its interaction with biological targets. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including its antiviral, anticancer, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes through its indole core. The presence of halogen substituents (chloro and fluoro) significantly influences its binding affinity and specificity toward biological targets, making it a promising candidate for drug development.

Antiviral Activity

Indole derivatives have been recognized for their antiviral properties. In studies involving various indole compounds, those with similar structures to this compound exhibited significant antiviral effects against several viruses. The specific mechanisms often involve the inhibition of viral replication processes or interference with viral entry into host cells.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study focused on indole derivatives demonstrated that compounds with similar structural features could induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound's effectiveness in inhibiting cell proliferation and inducing cell cycle arrest has been noted, suggesting potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Related Indole Derivative | HCT116 | TBD | Microtubule destabilization |

| Indole Complex | MCF-7 | 6.58 | Inhibition of aromatase |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit potent antimicrobial effects without significant cytotoxicity towards human cells .

Table 2: Antimicrobial Activity Data

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound | TBD |

| Cryptococcus neoformans | Related Indole Derivative | ≤0.25 |

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

- Anticancer Study : A recent investigation into a series of indole derivatives found that those with halogen substitutions exhibited superior anticancer activities compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications in enhancing efficacy against cancer cell lines .

- Antimicrobial Evaluation : In a screening campaign for antimicrobial agents, derivatives similar to this compound were evaluated against MRSA and showed significant inhibitory effects, indicating their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for preparing 7-chloro-5-fluoro-1H-indole-2-carbaldehyde, and how can purity be optimized?

A multi-step synthesis involving halogenation and formylation is typical. For example, indole derivatives are often synthesized via Pd-catalyzed cross-coupling or Vilsmeier-Haack formylation. A modified procedure involves dissolving intermediates in PEG-400/DMF mixtures with CuI catalysis, followed by extraction (e.g., ethyl acetate) and purification via flash chromatography (70:30 ethyl acetate/hexane) to achieve >95% purity . Monitor reaction progress using TLC and confirm purity via HPLC or HRMS.

Q. What safety protocols are critical when handling this compound?

Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) and EN 166-compliant eye protection. Wear nitrile gloves and avoid skin contact by following proper glove removal techniques. Work under fume hoods to minimize inhalation risks, and dispose of waste according to hazardous material guidelines .

Q. How can researchers confirm the structural identity of this compound?

Combine spectral analyses:

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ ~9.8–10.5 ppm).

- 19F NMR : Detect fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 223.03) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogenated indole syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require dilution with water to precipitate products.

- Catalyst loading : Reduce CuI to 5 mol% to minimize side reactions while maintaining efficiency.

- Temperature control : Maintain 60–80°C during formylation to avoid decomposition .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility)?

- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3).

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage conditions. Cross-reference with HPLC retention times to assess aggregation risks .

Q. How can stability under varying storage conditions be systematically evaluated?

Design accelerated stability studies:

- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Light exposure : Use ICH Q1B guidelines to assess photolytic decomposition.

- pH stability : Incubate in buffered solutions (pH 3–9) and track aldehyde oxidation by LC-MS .

Q. What methodologies validate the absence of mutagenic or carcinogenic risks?

- In silico screening : Use OECD QSAR Toolbox to predict toxicity endpoints.

- Ames test : Assess bacterial reverse mutation (e.g., S. typhimurium TA98/TA100 strains).

- Cytotoxicity assays : Evaluate IC50 in mammalian cell lines (e.g., HEK293) to rule out acute toxicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.